2-(Dimethylamino)oxazol-4(5H)-one
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Overview
Description
2-(Dimethylamino)oxazol-4(5H)-one is a heterocyclic compound containing both nitrogen and oxygen atoms within its ring structure. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity. It is often used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethylamino)oxazol-4(5H)-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of dimethylamine with an α-haloketone, followed by cyclization to form the oxazolone ring. The reaction conditions often require a base such as sodium hydroxide or potassium carbonate to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Industrial methods also focus on minimizing by-products and ensuring the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
2-(Dimethylamino)oxazol-4(5H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolone derivatives.
Reduction: Reduction reactions can lead to the formation of amino alcohols.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen or oxygen atoms, leading to a variety of substituted oxazolones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include substituted oxazolones, amino alcohols, and various derivatives depending on the specific reagents and conditions used.
Scientific Research Applications
2-(Dimethylamino)oxazol-4(5H)-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: It serves as a precursor in the synthesis of pharmaceuticals, particularly those targeting the central nervous system.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(Dimethylamino)oxazol-4(5H)-one involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with target molecules, leading to changes in their structure and function. The specific pathways involved depend on the nature of the target and the type of reaction.
Comparison with Similar Compounds
Similar Compounds
2-(Dimethylamino)ethanol: A compound with similar functional groups but different ring structure.
2-(Dimethylamino)ethyl methacrylate: Another compound with a dimethylamino group, used in polymer chemistry.
4-(Dimethylamino)benzoic acid: A compound with a similar dimethylamino group but different core structure.
Uniqueness
2-(Dimethylamino)oxazol-4(5H)-one is unique due to its oxazolone ring structure, which imparts distinct reactivity and properties compared to other compounds with similar functional groups. Its ability to undergo a variety of chemical reactions makes it a versatile intermediate in organic synthesis.
Properties
CAS No. |
15381-69-8 |
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Molecular Formula |
C5H8N2O2 |
Molecular Weight |
128.13 g/mol |
IUPAC Name |
2-(dimethylamino)-1,3-oxazol-4-one |
InChI |
InChI=1S/C5H8N2O2/c1-7(2)5-6-4(8)3-9-5/h3H2,1-2H3 |
InChI Key |
ISBNUKOFEAEYLJ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NC(=O)CO1 |
Origin of Product |
United States |
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